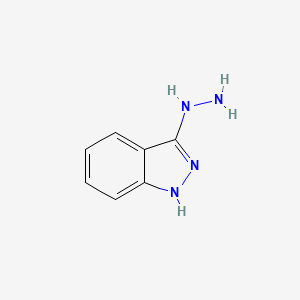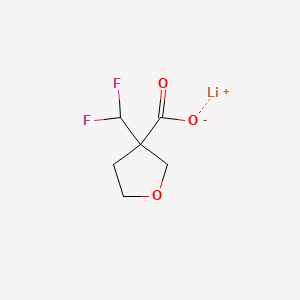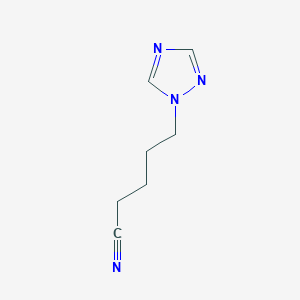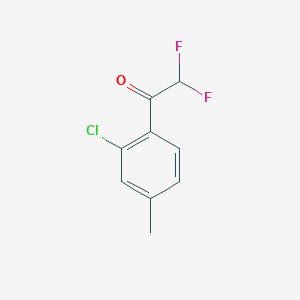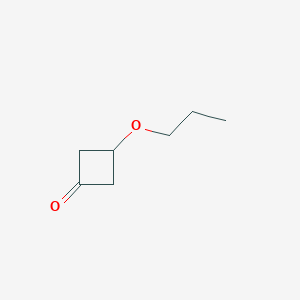
3-Propoxycyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propoxycyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with a propoxy group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxycyclobutan-1-one typically involves the cyclization of suitable precursors. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. This intermediate is then converted into a carboxylic acid silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with propyl alcohol to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as nucleophilic substitution, hydrolysis, and bromination, followed by purification techniques like distillation or crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Propoxycyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Propoxycyclobutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Propoxycyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the propoxy group can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.
Comparación Con Compuestos Similares
3-(Benzyloxy)cyclobutan-1-one: Similar structure but with a benzyloxy group instead of a propoxy group.
Cyclobutanone: Lacks the propoxy group, making it less versatile in certain reactions.
Uniqueness: 3-Propoxycyclobutan-1-one is unique due to the presence of both a propoxy group and a ketone functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-propoxycyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-2-3-9-7-4-6(8)5-7/h7H,2-5H2,1H3 |
Clave InChI |
JMIQNNOYCJIKOD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



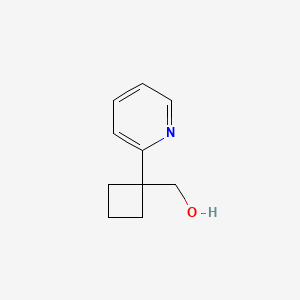


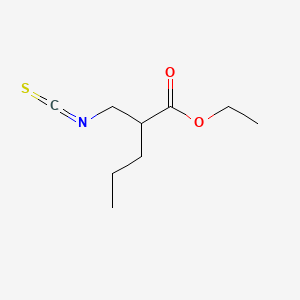


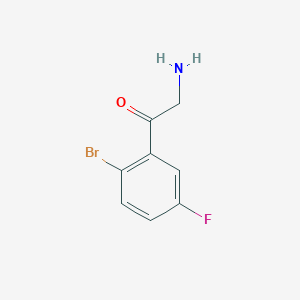
![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)

